![molecular formula C25H23ClN2O3S2 B2503684 GNE-140 (racemate) CAS No. 1802977-61-2](/img/structure/B2503684.png)
GNE-140 (racemate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GNE-140 (racemate) is a racemate mixture of ®-GNE-140 and (S)-GNE-140 . It is a potent lactate dehydrogenase A (LDHA) inhibitor . LDHA is a key glycolytic enzyme, a hallmark of aggressive cancers, and believed to be the major enzyme responsible for pyruvate-to-lactate conversion .
Molecular Structure Analysis
The molecular structure of GNE-140 (racemate) is represented by the formula C25H23ClN2O3S2 . The molecular weight is 499.04 . The specific structure visualization is not available in the retrieved information.Physical And Chemical Properties Analysis
GNE-140 (racemate) has a molecular weight of 499.04 and a molecular formula of C25H23ClN2O3S2 . It is a solid substance with a white to off-white appearance . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved information.Wissenschaftliche Forschungsanwendungen
Role of GNE-140 in Metabolic Reprogramming
GNE-140, a novel lactate dehydrogenase (LDHA) inhibitor, is actively researched for its impact on tumor metabolism and growth. In a study, LDHA inhibition in MIA PaCa-2 human pancreatic cells using GNE-140 led to significant alterations in global metabolism. However, cell death occurred only after prolonged LDHA inhibition. Interestingly, cell lines dependent on oxidative phosphorylation (OXPHOS) instead of glycolysis exhibited inherent resistance to GNE-140. This resistance could be overcome by combining GNE-140 with OXPHOS inhibitors like phenformin. The study further highlighted that acquired resistance to GNE-140 is driven by the activation of the AMPK-mTOR-S6K signaling pathway, which increases OXPHOS. Therefore, combining LDHA inhibitors like GNE-140 with compounds targeting mitochondrial functions or the AMPK-S6K signaling axis could enhance the clinical utility of LDHA inhibitors, potentially offering a strategic approach to treat tumors with varying metabolic dependencies and to mitigate resistance mechanisms (Boudreau et al., 2016).
Wirkmechanismus
Target of Action
GNE-140 (racemate) is a potent inhibitor of lactate dehydrogenase A (LDHA) . LDHA is a key glycolytic enzyme, a hallmark of aggressive cancers, and is believed to be the major enzyme responsible for pyruvate-to-lactate conversion .
Mode of Action
GNE-140 (racemate) interacts with LDHA, inhibiting its function . This interaction disrupts the conversion of pyruvate to lactate, a critical step in the glycolytic pathway .
Biochemical Pathways
The primary biochemical pathway affected by GNE-140 (racemate) is the glycolytic pathway . By inhibiting LDHA, GNE-140 (racemate) disrupts the conversion of pyruvate to lactate, a key step in glycolysis . This disruption can lead to a decrease in the production of lactate, a byproduct of glycolysis, which is often elevated in cancer cells .
Pharmacokinetics
The solubility of gne-140 (racemate) in dmso is 20 mg/ml , which may influence its absorption and distribution in the body
Result of Action
The inhibition of LDHA by GNE-140 (racemate) disrupts the glycolytic pathway, reducing the production of lactate . This can potentially slow down the growth of cancer cells, which often rely on glycolysis for energy production .
Safety and Hazards
GNE-140 (racemate) is labeled with the signal word “Warning” and is associated with hazard statements H302, H315, H319, and H335 . These indicate that the substance may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wear protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)sulfanyl-6-(4-morpholin-4-ylphenyl)-6-thiophen-3-ylpiperidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O3S2/c26-20-3-1-2-4-22(20)33-23-21(29)15-25(27-24(23)30,18-9-14-32-16-18)17-5-7-19(8-6-17)28-10-12-31-13-11-28/h1-9,14,16,23H,10-13,15H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDDJXYFHWRGPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C3(CC(=O)C(C(=O)N3)SC4=CC=CC=C4Cl)C5=CSC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.